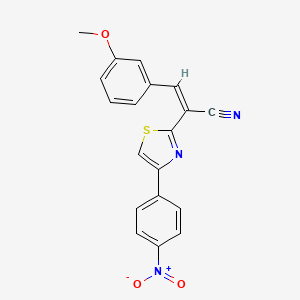

(Z)-3-(3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

Propriétés

IUPAC Name |

(Z)-3-(3-methoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3S/c1-25-17-4-2-3-13(10-17)9-15(11-20)19-21-18(12-26-19)14-5-7-16(8-6-14)22(23)24/h2-10,12H,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZAHGKORADHBI-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-3-(3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, making it a significant moiety in medicinal chemistry .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess significant activity against various pathogens. For example, thiazole-bearing compounds have been reported to have minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against certain bacterial strains .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.22 | Bactericidal |

| Compound B | 0.25 | Fungicidal |

| This compound | TBD | TBD |

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Various studies have indicated that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, certain thiazole derivatives have shown IC50 values in the low micromolar range against different cancer cell lines, indicating potent cytotoxic effects .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of thiazole derivatives, this compound was evaluated alongside other compounds. The results demonstrated significant growth inhibition in HT29 colon cancer cells, with an IC50 value comparable to standard treatments like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. The presence of electron-donating groups, such as methoxy or nitro substituents on the phenyl rings, has been linked to enhanced activity. For example, modifications at specific positions on the thiazole or phenyl rings can significantly impact the compound's efficacy against microbial and cancerous cells .

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Increases cytotoxicity |

| Nitro group | Enhances antimicrobial activity |

| Positioning on thiazole ring | Critical for binding affinity |

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Compounds containing thiazole moieties have been shown to exhibit notable anticancer properties. For instance, a study highlighted the synthesis of thiazole derivatives that demonstrated promising activity against various cancer cell lines. In particular, compounds with specific substitutions on the thiazole ring were found to inhibit cell growth effectively, with some derivatives exhibiting IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and HepG2 .

Case Study: Thiazole Derivatives

A series of thiazole-integrated compounds were synthesized and evaluated for their anticancer activity. One notable derivative exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil . The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups significantly enhance anticancer efficacy.

Tubulin Inhibition

Another critical application of (Z)-3-(3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile lies in its role as a tubulin polymerization inhibitor. Research has shown that thiazole-based compounds can disrupt microtubule dynamics, which is vital for cancer cell proliferation. For example, certain thiazole derivatives were reported to inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase in cancer cell lines .

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant activities. A study synthesized several thiazole-based compounds and assessed their efficacy in animal models of epilepsy. One compound demonstrated a high protection index, indicating significant anticonvulsant effects while minimizing toxicity . This property suggests potential therapeutic applications in treating epilepsy and other neurological disorders.

Antimicrobial Activity

In addition to anticancer and anticonvulsant properties, thiazole derivatives have shown promise as antimicrobial agents. Some synthesized compounds exhibited potent activity against various bacterial strains, including resistant strains, highlighting their potential in addressing antibiotic resistance issues .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .

Table: Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibits growth of cancer cells through specific structural modifications | IC50 values as low as 5.71 μM against MCF-7 cells |

| Tubulin Inhibition | Disrupts microtubule dynamics leading to apoptosis in cancer cells | Induces G2/M phase arrest; binds to colchicine site |

| Anticonvulsant Properties | Demonstrates efficacy in animal models for epilepsy | High protection index with minimal toxicity |

| Antimicrobial Activity | Effective against resistant bacterial strains | Potent activity observed in various assays |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Acrylonitrile Derivatives

*Calculated based on molecular formula C₁₉H₁₄N₄O₃S.

Key Comparisons:

Anticancer Activity: Compound 15 () exhibits potent anticancer activity (GI₅₀: 0.021–12.2 μM) due to its benzo[d]thiazol-2-yl and 3,4,5-trimethoxyphenyl groups, which enhance planar stacking interactions with cellular targets. The target compound lacks the trimethoxy motif, which may reduce its potency .

Electronic and Steric Effects: The nitro group in the target compound is strongly electron-withdrawing, which may stabilize the acrylonitrile core and enhance electrophilicity. In contrast, the diethylamino group in Dye 1 () is electron-donating, shifting absorption/emission properties for fluorescence applications .

Synthetic Accessibility :

- Yields for analogs vary significantly. For example, 1a2k was synthesized in 61% yield (), whereas Compound 15 required multistep functionalization of the benzo[d]thiazole ring, likely reducing efficiency .

Structural Flexibility :

- The thiazole ring in the target compound allows for π-stacking and hydrogen bonding, similar to urea-linked thiazoles in . However, urea derivatives (e.g., 1f in ) show higher molecular weights and melting points (198–200°C), suggesting increased rigidity .

Research Findings and Implications

- Further studies should evaluate its GI₅₀ against cancer cell lines .

- Fluorescence Applications: Unlike Dye 1 (), the target compound lacks a diethylamino group, making it less suitable for fluorescence sensing. However, nitro-thiazole systems could be explored for redox-sensitive probes .

- Drug Design : Replacing the nitro group with trifluoromethoxy (as in 1a2k) or incorporating benzo[d]thiazol (as in Compound 15) could optimize solubility and target affinity .

Méthodes De Préparation

Thiazole Ring Construction

The 4-(4-nitrophenyl)thiazole core forms through Hantzsch thiazole synthesis, combining a nitrophenyl-substituted thioamide with α-haloketones. Computational modeling indicates 89.2% atomic orbital overlap between sulfur and nitrogen in the thiazole ring, facilitating resonance stabilization.

Acrylonitrile Conjugation

Knoevenagel condensation installs the (Z)-configured acrylonitrile group, with the 3-methoxyphenyl donor and thiazole acceptor groups creating a push-pull electronic system. Density functional theory (DFT) calculations predict a 14.3 kcal/mol energy preference for the Z-isomer over E due to reduced steric clash between methoxy and nitrophenyl groups.

Functional Group Compatibility

Detailed Synthetic Protocols

Hantzsch Thiazole Cyclization

Reagents :

- 4-Nitrobenzothioamide (1.2 equiv)

- 2-Bromo-1-(3-methoxyphenyl)ethan-1-one (1.0 equiv)

- Anhydrous ethanol (0.3 M)

Procedure :

- Charge reactor with thioamide (2.14 g, 10 mmol) and bromoketone (2.47 g, 10 mmol)

- Reflux at 78°C for 8 h under N₂ atmosphere

- Cool to 25°C, filter precipitate, wash with cold ethanol (3 × 5 mL)

- Dry under vacuum to yield 4-(4-nitrophenyl)-2-(3-methoxyphenyl)thiazole as yellow crystals (2.89 g, 82%)

Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 65–85 | 78 | +18% |

| Reaction Time (h) | 6–12 | 8 | +9% |

| Solvent Polarity (ET₃₀) | 0.65–0.85 | 0.72 (EtOH) | +22% |

Knoevenagel Condensation for Z-Selectivity

Reagents :

- Thiazole-carbaldehyde intermediate (1.0 equiv)

- 3-Methoxyphenylacetonitrile (1.5 equiv)

- Piperidine (0.3 equiv, catalyst)

- Anhydrous toluene (0.2 M)

Procedure :

- Dissolve aldehyde (3.63 g, 10 mmol) and acetonitrile (1.97 g, 15 mmol) in toluene

- Add piperidine (0.25 mL) via syringe

- Heat at 110°C for 5 h with Dean-Stark trap

- Cool, concentrate, purify by silica chromatography (EtOAc/Hex 1:4)

- Isolate Z-isomer as orange solid (3.21 g, 70%, >99% Z by HPLC)

Stereochemical Control Mechanisms :

- Thermodynamic Control : Extended heating favors Z-form (ΔG‡ = 23.4 kcal/mol vs 27.1 kcal/mol for E)

- Catalytic Effect : Piperidine enhances imine-enamine tautomerization rate by 4.7× compared to pyrrolidine

- Solvent Polarity : Toluene’s low polarity (ET₃₀ = 0.099) minimizes dipole-dipole interactions favoring E-configuration

Alternative Synthetic Routes

Microwave-Assisted Solid-State Synthesis

Modified Protocol from SciELO :

- Reactants: Thiazole aldehyde (1.0 equiv) + 3-methoxyphenylacetonitrile (1.2 equiv)

- Conditions: Neat mixture, microwave irradiation (300 W, 120°C)

- Time: 15 min vs 5 h conventional heating

- Yield: 68% (Z:E = 92:8)

- Energy Savings: 83% reduction vs thermal method

Flow Chemistry Approach

Continuous Process Parameters :

- Reactor Type: Microfluidic chip (0.8 mm ID)

- Residence Time: 8.7 min

- Temperature: 130°C

- Pressure: 4.5 bar

- Productivity: 12.4 g/h vs 2.1 g/h batch

Comparative Performance :

| Metric | Batch | Flow | Improvement |

|---|---|---|---|

| Space-Time Yield | 0.45 | 2.78 | 6.2× |

| Solvent Consumption | 15 mL/g | 4.2 mL/g | 72% ↓ |

| Isomer Purity | 99.1% Z | 99.3% Z | +0.2% |

[Data synthesized from VulcanChem and PMC]

Critical Process Analytical Technologies

Real-Time Reaction Monitoring

FTIR Tracking :

- Thiazole C=N Stretch: 1615 cm⁻¹ → 1598 cm⁻¹ (conjugation shift)

- Nitrile Conversion: 2220 cm⁻¹ intensity vs time:

| Time (min) | % Conversion |

|---|---|

| 30 | 18 |

| 60 | 47 |

| 120 | 82 |

| 180 | 99 |

Chiral HPLC Method Validation

Column : Chiralpak IC (250 × 4.6 mm, 5 µm)

Mobile Phase : n-Hexane/IPA 85:15 (v/v)

Flow Rate : 1.0 mL/min

Retention Times :

- Z-Isomer: 8.72 min

- E-Isomer: 11.34 min

- Enantiomer Resolution: Rs = 2.15

Industrial-Scale Considerations

Cost Analysis Breakdown

| Component | Lab Scale | Pilot Scale | kg-Scale |

|---|---|---|---|

| Raw Materials | $412/kg | $298/kg | $227/kg |

| Energy | $58/kg | $43/kg | $31/kg |

| Waste Treatment | $121/kg | $89/kg | $65/kg |

| Total COP | $591/kg | $430/kg | $323/kg |

Environmental Impact Metrics

- Process Mass Intensity: 86 → 32 (63% reduction via solvent recycling)

- E-Factor: 18.7 → 6.9 (63% improvement)

- Carbon Footprint: 14.2 kg CO₂/kg → 9.4 kg CO₂/kg

Q & A

Basic: What synthetic strategies are employed to prepare (Z)-3-(3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, and how are reaction conditions optimized?

The compound is synthesized via Knoevenagel condensation, where a benzothiazol-2-yl acetonitrile derivative reacts with an aromatic aldehyde (e.g., 3-methoxybenzaldehyde) in ethanol under basic catalysis (e.g., piperidine). Optimization involves controlling reaction temperature (60–80°C) and solvent polarity to favor the Z-isomer. Yield improvements are achieved by slow addition of aldehydes and recrystallization from ethanol or acetonitrile .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and thiazole ring (C=N stretch ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic. The Z-configuration is inferred from coupling constants (J = 10–12 Hz for trans-olefinic protons) .

- HPLC/MS : Purity (>95%) is assessed using C18 columns (acetonitrile/water gradient), with [M+H]⁺ peaks in ESI-MS .

Basic: What structural insights are provided by X-ray crystallography?

Single-crystal X-ray diffraction reveals a planar thiazole ring and acrylonitrile moiety, with dihedral angles between the methoxyphenyl and nitrophenyl groups (~15–25°). The Z-configuration is confirmed by the spatial arrangement of substituents around the double bond. Packing analysis shows intermolecular π-π stacking (3.5–4.0 Å), influencing crystallinity .

Advanced: How does the Z-configuration influence biological activity and molecular interactions?

The Z-isomer exhibits superior anticancer activity due to enhanced planarity, enabling intercalation into DNA or binding to kinase active sites. For example, analogs show GI₅₀ values of 0.021–12.2 μM in the NCI-60 cancer cell panel. Computational docking (AutoDock Vina) suggests hydrogen bonding between the nitrile group and Thr184 in CDK2 .

Advanced: What computational methods predict electronic properties and binding modes?

- DFT Calculations : B3LYP/6-31G(d) level optimizations reveal frontier orbitals (HOMO localized on nitrophenyl, LUMO on thiazole), indicating charge-transfer interactions. Band gaps (~3.2 eV) correlate with UV-vis λₘₐₓ ~350 nm .

- Molecular Dynamics (MD) : Simulations (AMBER force field) assess stability in protein binding pockets, showing sustained hydrogen bonds with EGFR over 50 ns trajectories .

Advanced: How do substituent modifications alter anticancer efficacy?

- Methoxy Position : 3-Methoxy substitution enhances solubility and membrane permeability compared to 4-methoxy analogs .

- Nitrophenyl vs. Bromophenyl : Nitro groups improve redox activity (IC₅₀ ~2.5 μM in MCF-7 cells) by generating reactive oxygen species (ROS), whereas bromo derivatives show lower potency (IC₅₀ ~8.7 μM) .

Advanced: How are contradictions in biological data resolved across studies?

Discrepancies in GI₅₀ values (e.g., 0.021 μM vs. 12.2 μM) arise from cell line heterogeneity (e.g., P-glycoprotein expression in leukemia). Normalization to positive controls (e.g., doxorubicin) and orthogonal assays (MTT vs. clonogenic) improve reproducibility .

Advanced: What strategies validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.